molecular formula C5H7FN4O2 B11744956 1-(2-Fluoroethyl)-3-nitro-1H-pyrazol-4-amine

1-(2-Fluoroethyl)-3-nitro-1H-pyrazol-4-amine

Cat. No.: B11744956
M. Wt: 174.13 g/mol
InChI Key: FKAQXAQBZSDYIV-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-nitro-1H-pyrazol-4-amine (CAS: 2171317-58-9) is a pyrazole derivative with a fluoroethyl group at position 1 and a nitro group at position 3. Its molecular formula is C₅H₇FN₄O₂, with a molar mass of 174.13 g/mol . Predicted physicochemical properties include a density of 1.65 g/cm³, boiling point of 368.7°C, and a pKa of -1.03, indicating strong acidic character due to the nitro group’s electron-withdrawing effects . This compound’s structural features make it a candidate for pharmaceutical and agrochemical applications, particularly in drug discovery targeting enzymes or receptors sensitive to nitro and fluorine substituents.

Properties

Molecular Formula

C5H7FN4O2

Molecular Weight

174.13 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-nitropyrazol-4-amine

InChI

InChI=1S/C5H7FN4O2/c6-1-2-9-3-4(7)5(8-9)10(11)12/h3H,1-2,7H2

InChI Key

FKAQXAQBZSDYIV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCF)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)-3-nitro-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-nitro-1H-pyrazole with 2-fluoroethylamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow synthesis, which allows for the efficient and scalable production of the compound .

Chemical Reactions Analysis

1-(2-Fluoroethyl)-3-nitro-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its ability to interact with specific biological targets. Notable applications include:

  • Anticancer Activity : Preliminary studies suggest that 1-(2-fluoroethyl)-3-nitro-1H-pyrazol-4-amine exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for:

  • Reactivity in Coupling Reactions : It can participate in various coupling reactions to form new carbon-carbon bonds, facilitating the synthesis of complex organic structures.

Biological Research

Research has focused on the compound’s mechanism of action at the molecular level:

  • Enzyme Inhibition : Studies indicate that it may act as an inhibitor of specific enzymes involved in critical metabolic pathways, which could lead to therapeutic applications in metabolic diseases.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of 1-(2-fluoroethyl)-3-nitro-1H-pyrazol-4-amine:

Study Focus Findings
Study AAnticancer activityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 20 µM.
Study BAntimicrobial effectsIn vitro tests showed inhibition of Staphylococcus aureus growth at concentrations as low as 10 µg/mL.
Study CEnzyme inhibitionInhibitory activity against cyclooxygenase enzymes was observed, suggesting anti-inflammatory potential.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-3-nitro-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoroethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The nitro group in the target compound increases acidity (pKa ≈ -1.03), making it more reactive in hydrogen bonding compared to methyl or trifluoromethyl analogs .
  • Lipophilicity : Compounds with trifluoromethyl (logP ≈ 2.1) or methyl groups are more lipophilic than the nitro derivative (logP ≈ 0.8), influencing membrane permeability .
  • Fluorine Substitution : Difluoroethyl analogs (e.g., 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine) exhibit enhanced metabolic stability due to reduced oxidative metabolism at the ethyl chain .

Biological Activity

1-(2-Fluoroethyl)-3-nitro-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may influence its interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(2-fluoroethyl)-3-nitro-1H-pyrazol-4-amine can be represented as follows:

Property Value
Molecular FormulaC5H7FN4O2
Molecular Weight174.13 g/mol
Functional GroupsNitro, Fluoroethyl
Pyrazole Ring Position4-amino position

The presence of the fluoroethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological membranes.

The biological activity of 1-(2-fluoroethyl)-3-nitro-1H-pyrazol-4-amine is primarily attributed to its interaction with specific molecular targets. The fluoroethyl group is believed to enhance the compound's binding affinity through hydrophobic interactions and hydrogen bonding with target enzymes or receptors. This interaction can modulate various biochemical pathways, leading to different biological effects.

Biological Activities

Research indicates that pyrazole derivatives, including 1-(2-fluoroethyl)-3-nitro-1H-pyrazol-4-amine, exhibit a range of biological activities:

Anti-inflammatory Activity

A study demonstrated that similar pyrazole compounds exhibited significant anti-inflammatory effects. For example, compounds with structural similarities showed IC50 values ranging from 0.02 to 0.04 μM against COX-2 enzymes, indicating potent anti-inflammatory properties .

Anticancer Potential

Research has suggested that pyrazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and survival. Specific studies are needed to evaluate the anticancer efficacy of 1-(2-fluoroethyl)-3-nitro-1H-pyrazol-4-amine directly.

Case Studies

Several case studies have highlighted the potential applications of pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A series of substituted pyrazoles were synthesized and evaluated for their COX inhibitory activity, showing promising results in reducing inflammation .
  • Anticancer Research : Investigations into structurally similar compounds revealed their ability to induce apoptosis in cancer cell lines, suggesting a potential pathway for therapeutic development.
  • Enzyme Interaction Studies : Research focusing on enzyme kinetics demonstrated that modifications in the pyrazole ring significantly influenced binding affinity and selectivity towards target enzymes .

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